Dipropylglycine

Overview

Description

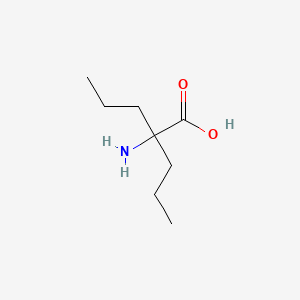

Dipropylglycine is an unnatural amino acid that has garnered significant interest due to its unique structural properties and potential applications in various scientific fields. It is characterized by the presence of two propyl groups attached to the glycine backbone, which imparts distinct physicochemical properties compared to natural amino acids.

Preparation Methods

Synthetic Routes and Reaction Conditions: Dipropylglycine can be synthesized through various synthetic routes. One common method involves the alkylation of glycine derivatives with propyl halides under basic conditions. The reaction typically employs a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the glycine derivative, followed by the addition of propyl halides to introduce the propyl groups.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. Additionally, purification steps such as recrystallization or chromatography may be employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: Dipropylglycine undergoes various chemical reactions, including:

Oxidation: Oxidative reactions can modify the propyl groups or the glycine backbone.

Reduction: Reduction reactions may target any oxidized functional groups present in the molecule.

Substitution: Nucleophilic substitution reactions can replace one of the propyl groups with other functional groups.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophiles such as alkoxides or amines under basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups.

Scientific Research Applications

Chemical Properties and Structure

Dipropylglycine consists of a glycine backbone with two propyl groups attached to the nitrogen atom. This structure imparts amphipathic characteristics, allowing it to interact favorably with both hydrophilic and hydrophobic environments. Such properties make this compound an excellent candidate for peptide synthesis and drug delivery systems.

Peptide Synthesis

This compound is widely utilized in the synthesis of peptides and proteins. Its incorporation into peptide chains can modify their structure and enhance biological activity. Specifically, this compound is used as a building block in solid-phase peptide synthesis, facilitating the creation of peptides with specific sequences and conformations.

Protein Engineering

Research has shown that peptides containing this compound exhibit improved cellular uptake compared to those without it. This property is particularly valuable in studies focused on protein folding and stability, as well as in the design of peptide-based therapeutics . The ability of this compound to stabilize helical structures within peptides has been confirmed through X-ray diffraction studies .

Drug Delivery Systems

This compound's amphipathic nature enhances its potential for drug delivery applications. Studies indicate that peptides containing this compound can effectively facilitate the delivery of small interfering RNA (siRNA) into cells, which is crucial for gene silencing techniques. The hydrophobic interactions facilitated by this compound contribute significantly to the stability and efficacy of these peptide-based drug delivery systems.

Biocatalysis and Biotechnology

In biotechnology, this compound plays a role in developing biocatalysts that enhance enzyme stability and activity. This application is beneficial for various industrial processes where enzyme efficiency is critical . Additionally, this compound derivatives are being explored for their potential in creating new pharmaceuticals aimed at modulating neurotransmitter systems, which could lead to treatments for neurological disorders .

Analytical Chemistry

This compound is employed as a standard in chromatographic techniques, aiding in the accurate analysis of complex mixtures in research laboratories. Its unique properties allow researchers to utilize it effectively in various analytical applications .

Comparative Analysis with Other Non-Standard Amino Acids

The following table highlights the structural characteristics and unique features of this compound compared to other non-standard amino acids:

| Compound | Structure Characteristics | Unique Features |

|---|---|---|

| This compound | Glycine backbone with two propyl groups | Amphipathic; enhances cell penetration |

| Isopropylglycine | Glycine backbone with one isopropyl group | Less hydrophobic than this compound |

| Diethylglycine | Glycine backbone with two ethyl groups | More polar; less effective in membrane penetration |

| N-Methylglycine | Glycine with a methyl group on nitrogen | Increases stability but less versatile than this compound |

Case Study 1: Cellular Uptake Enhancement

A study investigated the cellular uptake and cytotoxicity of peptide/siRNA complexes incorporating this compound. Results indicated that these complexes exhibited significantly enhanced cellular uptake compared to controls lacking this compound, demonstrating its potential utility in gene therapy applications .

Case Study 2: Peptide Conformation Analysis

Research focusing on conformational studies of peptides containing this compound revealed that this amino acid promotes local helical conformations within peptide structures. Such conformational stability is essential for developing effective therapeutic peptides .

Mechanism of Action

The mechanism by which dipropylglycine exerts its effects is primarily through its incorporation into peptides and proteins. The presence of the propyl groups can influence the overall structure and function of the peptide, affecting its interaction with molecular targets and pathways. For example, this compound-containing peptides have been shown to enhance cellular uptake and reduce cytotoxicity, making them effective for intracellular delivery of small interfering RNA (siRNA).

Comparison with Similar Compounds

Dipropylalanine: Similar in structure but with an alanine backbone instead of glycine.

Dipropylserine: Contains a hydroxyl group in addition to the propyl groups.

Dipropylcysteine: Features a thiol group along with the propyl groups.

Uniqueness: Dipropylglycine is unique due to its specific structural configuration, which imparts distinct physicochemical properties. Compared to similar compounds, this compound-containing peptides exhibit enhanced cell-penetrating ability and reduced cytotoxicity, making them particularly valuable in biomedical applications.

Biological Activity

Dipropylglycine (Dpg) is a non-canonical amino acid that has garnered attention for its unique structural properties and biological activities. This article provides a comprehensive overview of the biological activity of Dpg, supported by case studies, research findings, and data tables.

Structural Characteristics

This compound is characterized by its α,α-dialkyl structure, which influences its conformational properties and biological functions. Research indicates that Dpg can adopt various conformations, such as extended beta-sheet-like structures and helical formations, depending on the peptide context in which it is incorporated. These conformational preferences significantly affect its biological activity.

Biological Activity Overview

- Chemotactic Peptides : Dpg has been incorporated into chemotactic peptides, demonstrating enhanced biological activity. A study showed that a Dpg-containing peptide exhibited up to 16 times greater activity in stimulating human peripheral blood neutrophils compared to its parent peptide . The effective concentration (ED50) for inducing enzyme release was found to be in the nanomolar range (10^-8 to 10^-9 M), suggesting a potent interaction with specific receptors.

- Intracellular Delivery : Dpg has been utilized in the design of amphipathic helical peptides aimed at improving intracellular delivery of nucleic acids. In one study, peptides containing Dpg were synthesized and evaluated for their ability to deliver plasmid DNA into cultured cells effectively . The results indicated that Dpg enhances the stability and delivery efficiency of these peptides.

- Peptidomimetics : The incorporation of Dpg into peptidomimetics has shown promise in enhancing membrane permeability and biological activity. Molecular dynamics simulations suggest that Dpg can induce α-helical conformations conducive to membrane interaction, which is critical for the function of antimicrobial peptides (AMPs) .

Case Study 1: Neutrophil Activation

A study investigated the role of Dpg in chemotactic peptide analogs. The extended Dpg peptide demonstrated superior activation of neutrophils compared to other analogs, indicating that structural modifications at the tripeptide level can significantly influence biological outcomes .

| Peptide Type | Activity (fold increase) | ED50 (M) |

|---|---|---|

| Parent Peptide | 1 | 10^-9 |

| Dpg Analog | 8-16 | 10^-8 |

| Folded Ac6c Analog | 1 | 10^-9 |

Case Study 2: Intracellular Delivery

In a study focused on intracellular delivery systems, peptides containing Dpg were synthesized and tested for their ability to facilitate plasmid DNA uptake in cells. The results indicated a marked improvement in delivery efficiency when Dpg was included in the peptide sequence .

| Peptide Composition | Delivery Efficiency (%) |

|---|---|

| Control Peptide | 25 |

| Dpg-Containing Peptide | 75 |

Conformational Preferences

Research has shown that the Gly-Dpg-Gly segment adopts a fully extended conformation both in solution and solid state, which contributes to its biological activity . This conformational flexibility allows for effective interactions with target receptors.

Interaction with Membranes

Molecular dynamics simulations have demonstrated that peptides incorporating Dpg exhibit enhanced membrane permeation capabilities, supporting their potential use as drug delivery vehicles or therapeutic agents .

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for producing dipropylglycine (Dpg), and how can yields be optimized?

this compound is synthesized via the Strecker method or palladium-catalyzed allylation. In the Strecker approach, hydantoin derivatives are hydrolyzed under reflux with 5 N NaOH for 40 hours, yielding Dpg with a 78% efficiency after purification . For peptide integration, Pd-catalyzed allylation using allyl methyl carbonate enables efficient synthesis of Fmoc-protected Dpg, critical for solid-phase peptide synthesis (SPPS) . Yield optimization involves temperature control during coupling reactions (e.g., PyAOP at elevated temperatures enhances coupling efficiency) and purification via ethanol extraction .

Q. How do spectroscopic techniques (CD, NMR, VCD) characterize Dpg-induced peptide conformations?

Circular dichroism (CD) identifies secondary structures: Dpg-containing peptides exhibit negative bands at 208 nm and 222 nm, indicative of 310-helix formation. NMR temperature-dependent analysis (Δδ/ΔTNH) detects hydrogen bonding patterns (e.g., i→i+3 H-bonds in Ac-Glu-Dpg-Tyr-Dpg-Lys-NH2), while 2D NMR reveals side-chain interactions (e.g., pro-S propyl of Dpg and Tyr3 aromatic ring) . Vibrational CD (VCD) corroborates helical content by analyzing amide I’ and II’ bands .

Q. What role do hydrophobic residues play in stabilizing Dpg-containing peptide structures?

Hydrophobic residues (Val, Tyr) at central positions enhance folding by promoting intramolecular interactions. For example, Tyr3 in Ac-Glu-Dpg-Tyr-Dpg-Lys-NH2 engages in hydrophobic packing with Dpg’s propyl side chains, stabilizing 310-helical conformations in aqueous solutions. Branched residues like Val further reduce conformational entropy, favoring ordered structures .

Advanced Research Questions

Q. How do Dpg-containing peptides inhibit amyloid-beta aggregation, and what structural features drive this activity?

Dpg’s bulky, hydrophobic side chains disrupt amyloid-beta fibrillization by occupying the central hydrophobic core (e.g., residues 17–21). In the inhibitor AMY-1 (sequence: H-Lys-Dibg-Val-Dbzg-Phe-Dpg-(Lys)6-NH2), Dpg’s steric hindrance prevents β-sheet stacking, reducing aggregation at sub-stoichiometric concentrations (5 µM inhibitor:50 µM Aβ). This contrasts with linear amino acids, which require equimolar ratios for inhibition .

Q. How can Dpg be utilized to design amphipathic helices for siRNA delivery?

Dpg’s conformational rigidity enhances helicity in amphipathic peptides. For siRNA delivery, Dpg-containing peptides form stable complexes with siRNA via electrostatic interactions (zeta potential ~+20 mV) and hydrophobic packing. Optimal peptide length (e.g., 12–16 residues) and Dpg placement at nonpolar faces improve cellular uptake in hepatoma cells, achieving >70% RNA interference efficiency at low concentrations (50 nM siRNA) .

Q. What are the limitations of using Dpg in β-hairpin design, and how can they be mitigated?

Dpg’s linear propyl chains destabilize β-hairpin turns compared to cyclic analogs (e.g., Ac7c). However, incorporating Dpg in strand regions with turn-promoting residues (Asn, Gly) restores hairpin stability. CD and <sup>1</sup>H NMR NOE patterns validate hairpin formation, with ΔδNH values >0.5 ppm indicating interstrand H-bonding .

Q. Methodological Considerations

Q. How should researchers design temperature-dependent NMR experiments to analyze Dpg peptide dynamics?

Perform <sup>1</sup>H NMR at 5–45°C in D2O or 90% H2O/10% D2O. Monitor NH chemical shift temperature coefficients (Δδ/ΔT): values < 4 ppb/K indicate H-bonded or shielded protons (e.g., Tyr3 NH in Ac-Glu-Dpg-Tyr-Dpg-Lys-NH2 with Δδ/ΔT = 2.1 ppb/K) . Combine with rotating-frame Overhauser spectroscopy (ROESY) to detect slow-exchange conformers.

Q. What criteria should guide residue selection when engineering Dpg into helical peptides?

- Position: Alternate Dpg with charged residues (Glu, Lys) to stabilize i→i+3 H-bonds.

- Side chains: Use branched (Val) or aromatic (Tyr) residues at central positions to enhance hydrophobic clustering.

- Solvent: Aqueous buffers (pH 7.4) promote salt bridges, while TFE/water mixtures stabilize helicity .

Q. Data Interpretation and Contradictions

Q. Why do Dpg-containing peptides exhibit aggregation in some studies but not others?

Aggregation propensity depends on sequence length and solvent. For example, norvaline (Nva) analogs of Dpg peptides aggregate into β-sheets in phosphate buffer (200 µM), whereas Dpg’s steric bulk prevents cross-strand H-bonding. Dynamic light scattering (DLS) and thioflavin T assays differentiate amyloid-like aggregates from helical bundles .

Properties

IUPAC Name |

2-amino-2-propylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO2/c1-3-5-8(9,6-4-2)7(10)11/h3-6,9H2,1-2H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZHCGMZJLLOYJW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(CCC)(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80180359 | |

| Record name | Dipropylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80180359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2566-31-6 | |

| Record name | Dipropylglycine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002566316 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2566-31-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44104 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Dipropylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80180359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.